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Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent interaction between the

inhibitor CC-90003 and the kinase ERK2. The document outlines the specific binding site,

presents key quantitative data, details relevant experimental methodologies, and visualizes the

associated signaling pathway and experimental workflows.

Introduction to CC-90003 and its Target
CC-90003 is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1

and 2 (ERK1/2).[1][2][3] These kinases are critical nodes in the Mitogen-Activated Protein

Kinase (MAPK) signaling cascade, often referred to as the RAS/RAF/MEK/ERK pathway.[2][4]

[5] This pathway is frequently hyperactivated in various cancers, making ERK1/2 attractive

therapeutic targets, particularly in tumors with BRAF and KRAS mutations.[2][4][5] CC-90003's

mechanism of action involves forming a covalent bond with its target, leading to sustained

inhibition of ERK activity and subsequent blockade of downstream signaling, ultimately

inhibiting tumor cell proliferation and survival.[2][6]

The Covalent Binding Site on ERK2
Through detailed structural and biochemical analysis, CC-90003 has been shown to covalently

bind to a specific cysteine residue within the ATP binding site of ERK kinases.[4][6]

On ERK2, the targeted residue is Cysteine 164 (Cys164).[4][7]
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On ERK1, the equivalent binding site is Cysteine 183 (Cys183).[4][7]

This targeted cysteine is located in the activation loop (A-loop) of the kinase.[4][7] The

formation of this covalent bond is crucial for the irreversible inhibition and potent activity of CC-
90003.[6]

Quantitative Analysis of CC-90003-ERK2 Interaction
The potency and selectivity of CC-90003 have been characterized through various biochemical

and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of CC-90003 against ERK1/2

Target Assay Type Parameter Value (nmol/L) Reference

ERK1 Biochemical IC50 10-20 [1][4][7]

ERK2 Biochemical IC50 10-20 [1][4][7]

Table 2: Cellular Activity and Selectivity of CC-90003

Cell Line
Mutation
Status

Assay Type Parameter
Value
(µmol/L)

Reference

A375 BRAF V600E

Cellular

Kinase

Screening

Concentratio

n for >80%

inhibition of

ERK1/2

1 [4]

HCT-116 KRAS G13D
Proliferation

Assay
GI50 < 1 [4]

Various

BRAF-mutant

(27 lines)

BRAF
Proliferation

Assay
GI50

< 1 (in 93% of

lines)
[4]

Various

KRAS-mutant

(37 lines)

KRAS
Proliferation

Assay
GI50

< 1 (in 76% of

lines)
[4]
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Table 3: Off-Target Kinase Inhibition Profile of CC-90003

Off-Target
Kinase

Assay Type Parameter Condition Reference

KDR
Biochemical/Cell

ular
>80% Inhibition at 1 µmol/L [4]

FLT3
Biochemical/Cell

ular
>80% Inhibition at 1 µmol/L [4]

PDGFRα
Biochemical/Cell

ular
>80% Inhibition at 1 µmol/L [4]

Experimental Protocols
The characterization of the covalent binding of CC-90003 to ERK2 involved several key

experimental techniques.

Mass Spectrometry for Covalent Adduct Confirmation
This protocol was employed to confirm the covalent modification of ERK1/2 by CC-90003.

Objective: To identify the specific amino acid residue on ERK1/2 that is covalently modified by

CC-90003.

Methodology:

Incubation: Recombinant ERK1 or ERK2 protein is incubated with an excess of CC-90003
for 1 hour at room temperature to ensure complete binding.[7]

Sample Preparation: The reaction mixture is diluted with 0.2% trifluoroacetic acid (TFA).[7]

Desalting: The protein-inhibitor complex is desalted using micro-pipette tips containing C4

resin.[7]

MALDI Target Spotting: The desalted sample is spotted onto a MALDI target plate with a

suitable matrix, such as sinapic acid.[7]
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Mass Analysis: The sample is analyzed using a MALDI-TOF (Matrix-Assisted Laser

Desorption/Ionization Time-of-Flight) mass spectrometer.[7] The resulting mass spectrum is

compared to the mass of the unmodified protein to confirm the mass shift corresponding to

the addition of one molecule of CC-90003.

In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 value of CC-90003 against ERK1 and ERK2.

Objective: To quantify the potency of CC-90003 in inhibiting the enzymatic activity of ERK1 and

ERK2.

Methodology:

Reaction Components: The assay is typically performed in a multi-well plate containing

recombinant active ERK1 or ERK2, a suitable substrate (e.g., a peptide derived from a

known ERK substrate like ELK1 or RSK), and ATP.

Inhibitor Titration: A serial dilution of CC-90003 is added to the wells.

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and

incubated for a specific period at a controlled temperature.

Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, such as radiometric assays (measuring incorporation of ³²P-ATP), or more

commonly, using fluorescence- or luminescence-based assays that employ antibodies

specific for the phosphorylated substrate.

Data Analysis: The percentage of inhibition for each concentration of CC-90003 is calculated

relative to a control without the inhibitor. The IC50 value is then determined by fitting the

dose-response curve to a suitable pharmacological model.

Cellular Proliferation Assay
This assay measures the effect of CC-90003 on the growth of cancer cell lines.

Objective: To assess the anti-proliferative activity of CC-90003 in a cellular context.
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Methodology:

Cell Plating: Cancer cell lines of interest (e.g., those with BRAF or KRAS mutations) are

seeded into 96-well plates and allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of CC-90003.

Incubation: The plates are incubated for a period of 3 days.[4]

Viability Assessment: After the incubation period, cell viability is measured using a reagent

such as resazurin or CellTiter-Glo®, which quantifies metabolic activity or ATP content,

respectively.

Data Analysis: The results are expressed as a percentage of the viability of untreated control

cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-

response curve.

Visualizations
The following diagrams illustrate the relevant signaling pathway and a general workflow for

identifying covalent inhibitors.
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Caption: The MAPK/ERK signaling pathway and the point of inhibition by CC-90003.
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Caption: Experimental workflow for the characterization of a covalent inhibitor like CC-90003.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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